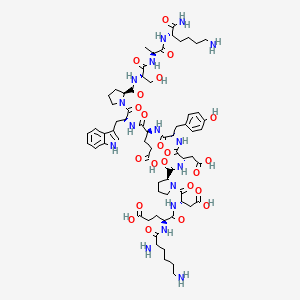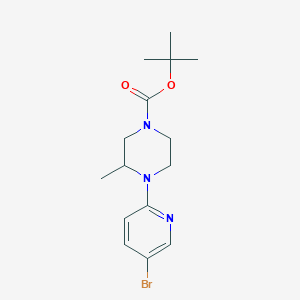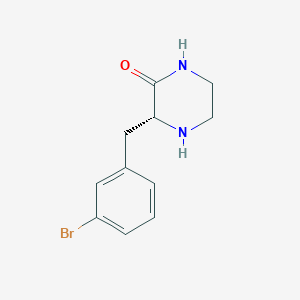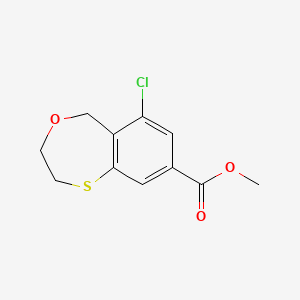![molecular formula C58H68CaN2O10 B13908249 calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B13908249.png)
calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate is a synthetic organic compound. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This compound is characterized by its complex structure, which includes a morpholine ring, a biphenyl group, and a cyclopentyl ring.
Méthodes De Préparation
The synthesis of calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate involves multiple steps. The synthetic route typically includes the formation of the morpholine ring, the attachment of the biphenyl group, and the construction of the cyclopentyl ring. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms In biology, it may be used in studies involving enzyme inhibition and receptor bindingIndustrially, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate can be compared with other similar compounds, such as those containing morpholine rings or biphenyl groups. Similar compounds include (E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid and 4-(2-morpholin-4-yl-2-oxoethoxy)aniline
Propriétés
Formule moléculaire |
C58H68CaN2O10 |
|---|---|
Poids moléculaire |
993.2 g/mol |
Nom IUPAC |
calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate |
InChI |
InChI=1S/2C29H35NO5.Ca/c2*31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30;/h2*1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33);/q;;+2/p-2 |
Clé InChI |
JDEBIDDIERGZQY-UHFFFAOYSA-L |
SMILES canonique |
C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)[O-].C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


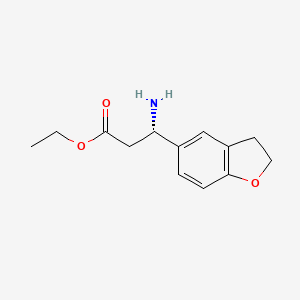
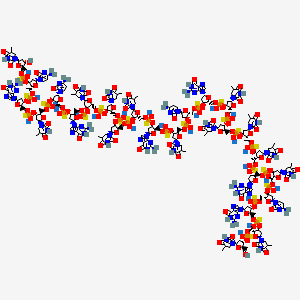
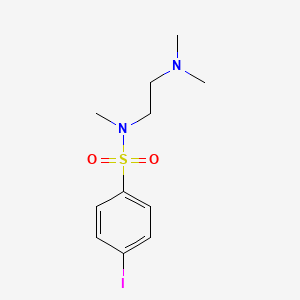
![(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethanamine](/img/structure/B13908189.png)
![Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate](/img/structure/B13908208.png)
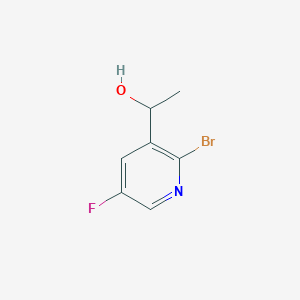
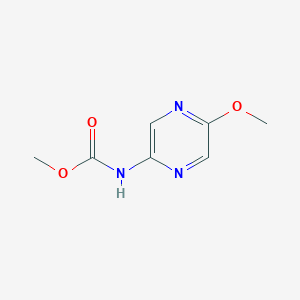
![1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13908231.png)
![3-Tert-butyl-5-chloro-3h-imidazo[4,5-b]pyridine](/img/structure/B13908236.png)

